molecular formula C14H13NO3 B7461339 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide

6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide

Cat. No. B7461339
M. Wt: 243.26 g/mol
InChI Key: WTBSJGJFBURMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromene family and has been found to possess several interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide are varied and significant. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to increase the activity of antioxidant enzymes, such as SOD and CAT. Additionally, this compound has been found to induce apoptosis in cancer cells and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide in lab experiments is its diverse range of effects, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that could be explored in relation to 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide. One potential avenue of research is the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of this compound in various disease states, such as cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide can be achieved through several methods. One such method involves the reaction of 6-methyl-4-hydroxychromen-2-one with propargylamine in the presence of a suitable catalyst. Another method involves the reaction of 6-methyl-4-hydroxychromen-2-one with propargyl bromide in the presence of a base.

Scientific Research Applications

The scientific research applications of 6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide are diverse and promising. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit neuroprotective and cardioprotective effects.

properties

IUPAC Name

6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-3-6-15-14(17)13-8-11(16)10-7-9(2)4-5-12(10)18-13/h3-5,7-8H,1,6H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSJGJFBURMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-oxo-N-prop-2-enylchromene-2-carboxamide

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